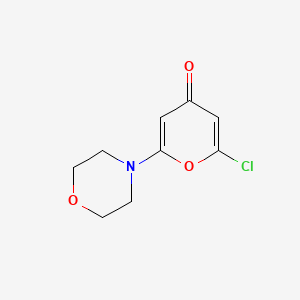

2-Chloro-6-morpholino-4H-pyran-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-morpholin-4-ylpyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c10-8-5-7(12)6-9(14-8)11-1-3-13-4-2-11/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZKNCBYDQXMQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=O)C=C(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424999 | |

| Record name | 4H-Pyran-4-one, 2-chloro-6-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119671-47-5 | |

| Record name | 4H-Pyran-4-one, 2-chloro-6-(4-morpholinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-morpholinopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-6-morpholino-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and extrapolated chemical properties of 2-Chloro-6-morpholino-4H-pyran-4-one. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported data with well-established principles of organic chemistry and spectral analysis of analogous structures to present a thorough profile. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Chemical Properties

This compound is a heterocyclic organic compound with potential applications in medicinal chemistry. Its core structure consists of a 4H-pyran-4-one ring substituted with a chloro group at the 2-position and a morpholino group at the 6-position. The presence of both an electron-withdrawing chloro group and an electron-donating morpholino group is expected to influence the molecule's reactivity and biological activity.

Table 1: Summary of Chemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₉H₁₀ClNO₃ | Calculated |

| Molecular Weight | 215.63 g/mol | Calculated.[1][2][3][4] |

| CAS Number | 119671-47-5 | Reported.[3][5] |

| Appearance | Solid (Predicted) | General observation for similar compounds |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Predicted to be soluble in polar organic solvents.[3] | Inferred from the presence of the morpholine moiety.[3] |

Synthesis and Experimental Protocols

A likely precursor for this synthesis is 6-morpholino-4-oxo-4H-pyran-2-carboxylic acid or a related derivative. The general strategy would involve the formation of the pyranone ring, followed by chlorination at the 2-position.

Proposed Synthetic Pathway:

Caption: A plausible synthetic route to this compound.

General Experimental Protocol (Hypothetical):

Step 1: Synthesis of a 6-morpholino-4H-pyran-4-one precursor

A potential starting point is the cyclization of a derivative of 3-morpholinoglutaconic acid with a reagent like phosgene or a phosgene equivalent. This type of reaction typically forms the pyran-4-one ring system.

-

Reaction: A solution of the appropriate 3-morpholinoglutaconic acid derivative in a suitable inert solvent (e.g., toluene, dichloromethane) would be treated with a chlorinating/cyclizing agent (e.g., oxalyl chloride, thionyl chloride) at a controlled temperature, often with a catalytic amount of a base (e.g., pyridine, triethylamine).

-

Work-up: The reaction mixture would be quenched, and the product extracted into an organic solvent. The organic layer would then be washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product would likely be purified by column chromatography on silica gel or by recrystallization.

Step 2: Chlorination of the 6-morpholino-4H-pyran-4-one precursor

The precursor from Step 1 would then be chlorinated at the 2-position.

-

Reaction: The 6-morpholino-4H-pyran-4-one precursor would be dissolved in a suitable solvent and treated with a chlorinating agent (e.g., phosphorus oxychloride, sulfuryl chloride). The reaction might require elevated temperatures to proceed.

-

Work-up: After completion, the reaction would be carefully quenched with water or ice. The product would then be extracted, and the organic layer washed and dried.

-

Purification: The final product, this compound, would be purified by column chromatography or recrystallization to yield the pure compound.

Spectral Data (Predicted)

Direct experimental spectral data for this compound are limited. The following predictions are based on the analysis of its structure and comparison with data from similar compounds.

Table 2: Predicted Spectral Data

| Technique | Predicted Key Signals |

| ¹H NMR | - Two doublets in the olefinic region (around 5.5-6.5 ppm) for the pyranone ring protons. - Two multiplets (triplets) in the range of 3.5-4.0 ppm for the morpholine protons adjacent to the oxygen and nitrogen atoms. |

| ¹³C NMR | - A signal for the carbonyl carbon (C4) in the downfield region (around 170-180 ppm). - Signals for the olefinic carbons of the pyranone ring (C3, C5) between 90-120 ppm. - Signals for the substituted carbons of the pyranone ring (C2, C6) in the range of 150-165 ppm. - Signals for the morpholine carbons around 45-50 ppm (adjacent to N) and 65-70 ppm (adjacent to O). |

| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z 215 and an M+2 peak at m/z 217 with an approximate ratio of 3:1, characteristic of a monochlorinated compound. - Fragmentation patterns would likely involve the loss of CO, Cl, and fragmentation of the morpholine ring. |

| FTIR (cm⁻¹) | - A strong absorption band for the C=O stretch of the pyranone ring around 1650-1680 cm⁻¹. - C=C stretching vibrations for the pyranone ring in the 1550-1650 cm⁻¹ region. - C-O-C stretching bands for the pyran and morpholine rings. |

Reactivity and Potential Biological Activity

The reactivity of this compound is dictated by its functional groups. The chlorine atom at the 2-position is a good leaving group, making this position susceptible to nucleophilic substitution reactions. The electron-rich morpholino group at the 6-position can influence the electron density of the pyranone ring. The carbonyl group can undergo typical reactions of ketones.

Potential Biological Activity:

Derivatives of 4H-pyran-4-one are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4][6][7] Notably, compounds containing the 2-morpholino-4H-pyran-4-one scaffold have been identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK).[8] DNA-PK is a key enzyme in the non-homologous end joining (NHEJ) pathway, which is a major mechanism for the repair of DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to radiation and certain chemotherapeutic agents.

Proposed Signaling Pathway Involvement:

Given the structural similarity to known DNA-PK inhibitors, it is plausible that this compound could act as an inhibitor of the PI3K-related kinase (PIKK) family, to which DNA-PK belongs.[8]

References

- 1. DNA-PK inhibition and radiation promote anti-tumoral immunity through RNA Polymerase III in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [m.chemicalbook.com]

- 3. CAS 119671-47-5: 4H-Pyran-4-one, 2-chloro-6-(4-morpholinyl… [cymitquimica.com]

- 4. 4H-Pyran-4-one, 2-chloro-6-(4-morpholinyl)- | CymitQuimica [cymitquimica.com]

- 5. arctomsci.com [arctomsci.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-6-morpholino-4H-pyran-4-one molecular structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Chloro-6-morpholino-4H-pyran-4-one, a heterocyclic organic compound of significant interest in medicinal chemistry. This guide covers its molecular structure, physicochemical and spectroscopic properties, a representative synthetic protocol, and its role as a potential modulator of critical cellular signaling pathways.

Molecular Identity and Structure

This compound is characterized by a 4H-pyran-4-one core, which is a six-membered heterocyclic ring containing one oxygen atom and a ketone group. This core is substituted at the 2-position with a chlorine atom and at the 6-position with a morpholine ring.

-

IUPAC Name: 2-chloro-6-(morpholin-4-yl)-4H-pyran-4-one[1]

-

Synonyms: 2-Chloro-6-morpholinopyran-4-one, 2-Chloro-6-(4-morpholinyl)-4H-pyran-4-one[1]

-

CAS Number: 119671-47-5[1]

The molecular structure is depicted below:

(Chemical structure representation)

Quantitative Data

The key physicochemical and spectroscopic properties of the molecule are summarized for reference.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₃ | [1] |

| Molecular Weight | 215.63 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically >95% | [1] |

Spectroscopic Data (Predicted)

| Nucleus | Environment | Expected Chemical Shift (δ, ppm) |

| ¹³C | C=O (Ketone on pyranone ring) | 170 - 190 |

| ¹³C | C-Cl (Olefinic) | 145 - 160 |

| ¹³C | C-N (Olefinic, attached to Morpholine) | 150 - 165 |

| ¹³C | C=C (Olefinic CH) | 95 - 115 |

| ¹³C | C-N (Morpholine) | 45 - 55 |

| ¹³C | C-O (Morpholine) | 65 - 75 |

| ¹H | C=C-H (Pyranone ring) | 5.5 - 6.5 |

| ¹H | C-H ₂-N (Morpholine) | 3.4 - 3.8 |

| ¹H | C-H ₂-O (Morpholine) | 3.6 - 4.0 |

Note: Actual shifts are dependent on solvent and experimental conditions.

Experimental Protocols

A specific, published protocol for the synthesis of this compound is not available. However, a representative synthesis can be proposed based on established methods for creating substituted 4H-pyran-4-ones. The following protocol describes a plausible multi-step synthesis.

Representative Synthesis Protocol

Objective: To synthesize this compound.

Principle: This protocol is based on the synthesis of a dichlorinated pyranone precursor followed by nucleophilic substitution with morpholine.

Step 1: Synthesis of 2,6-Dichloro-4H-pyran-4-one

-

Reaction Setup: To a stirred solution of chelidonic acid (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents), add phosphorus pentachloride (PCl₅, 2.5 equivalents) portion-wise. The reaction is exothermic and should be controlled in an ice bath.

-

Reflux: After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. This will hydrolyze the excess POCl₃ and PCl₅.

-

Extraction: The aqueous mixture is then extracted three times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield 2,6-dichloro-4H-pyran-4-one.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 2,6-dichloro-4H-pyran-4-one (1 equivalent) from Step 1 in a suitable aprotic solvent such as tetrahydrofuran (THF) or acetonitrile in a round-bottom flask.

-

Nucleophilic Substitution: To this solution, add morpholine (1.1 equivalents) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).

-

Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC. Gentle heating may be applied to drive the reaction to completion if necessary.

-

Work-up: Once the reaction is complete, filter the mixture to remove the amine hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate. After solvent evaporation, the final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

Biological Context and Signaling Pathway Visualization

Substituted 2-morpholino-4H-pyran-4-ones are recognized as potent inhibitors of the DNA-dependent protein kinase (DNA-PK). DNA-PK is a critical enzyme in the Non-Homologous End Joining (NHEJ) pathway, which is the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Inhibition of this pathway is a key strategy in cancer therapy to enhance the efficacy of DNA-damaging agents like radiation and certain chemotherapeutics.

The following diagram illustrates the core steps of the NHEJ pathway and the point of inhibition by a 2-morpholino-4H-pyran-4-one class inhibitor.

Caption: DNA-PK Mediated Non-Homologous End Joining (NHEJ) Pathway Inhibition.

References

Technical Guide: 2-Chloro-6-morpholino-4H-pyran-4-one (CAS 119671-47-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-morpholino-4H-pyran-4-one, a synthetic heterocyclic compound with potential applications in biomedical research and drug discovery. This document details its chemical properties, potential suppliers, a general synthesis approach, and its role as a modulator of cellular signaling pathways.

Chemical and Physical Properties

This compound is a substituted pyranone derivative. The presence of a chlorine atom and a morpholine ring on the pyran-4-one core structure is crucial for its biological activity.

| Property | Value | Source |

| CAS Number | 119671-47-5 | [1][2] |

| Molecular Formula | C₉H₁₀ClNO₃ | [1][2] |

| Molecular Weight | 215.63 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically >95% | [1] |

| Storage Temperature | -20°C |

Potential Suppliers

A number of chemical suppliers offer this compound for research purposes. The availability and product specifications should be confirmed with the respective suppliers.

| Supplier | Product Number (Example) | Available Quantities (Example) | Purity (Example) |

| CymitQuimica | Inquire | 1g, 250mg | >95% |

| Amadis Chemical Co., Ltd. | Inquire | Inquire | >97% |

| Arctom | BD-A722085 | Inquire | Inquire |

| LGC Standards | TRC-C379145 | 100mg, 250mg, 1g | >90% |

Synthesis Protocol

A general procedure for the synthesis of related 4H-pyran derivatives involves a one-pot, three-component reaction. For example, the reaction of an aldehyde, an active methylene compound (like malononitrile), and a 1,3-dicarbonyl compound in the presence of a catalyst can yield the 4H-pyran core. Subsequent modifications would be necessary to introduce the chloro and morpholino substituents at the 2 and 6 positions, respectively.

Biological Activity and Mechanism of Action

Research has identified 2,6-disubstituted pyran-4-ones, including the 2-morpholino-4H-pyran-4-one scaffold, as potent inhibitors of DNA-dependent protein kinase (DNA-PK).[3] DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for the repair of DNA double-strand breaks (DSBs).[4][5]

Inhibition of DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapeutic agents that induce DNA damage. The 2-morpholino-4H-pyran-4-one scaffold has shown selectivity for DNA-PK over other related kinases in the PI3K-related kinase (PIKK) family.[3] While the specific IC50 value for this compound is not publicly available, related compounds in the same series have demonstrated IC50 values in the range of 0.2-0.4 µM for DNA-PK inhibition.[3]

The proposed mechanism of action involves the binding of the this compound molecule to the ATP-binding site of the DNA-PK catalytic subunit (DNA-PKcs), thereby preventing the phosphorylation of downstream targets and inhibiting the DNA repair process.

Signaling Pathway

The following diagram illustrates the role of DNA-PK in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair and the point of inhibition by this compound.

Caption: Inhibition of DNA-PKcs by this compound blocks the NHEJ pathway.

Experimental Workflow: DNA-PK Inhibition Assay

The following diagram outlines a general workflow for assessing the inhibitory activity of this compound against DNA-PK.

Caption: General workflow for determining the IC50 of a DNA-PK inhibitor.

Conclusion

This compound is a valuable research tool for studying DNA repair pathways and for the development of potential anticancer therapeutics. Its inhibitory activity against DNA-PK makes it a compound of interest for researchers in oncology and cell biology. Further studies are warranted to fully elucidate its therapeutic potential and to develop more potent and selective analogs.

References

- 1. Role of DNA-PK in the cellular response to DNA double-strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beyond DNA repair: DNA-PK function in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of DNA-dependent protein kinase catalytic subunit in cancer development and treatment - Hsu - Translational Cancer Research [tcr.amegroups.org]

- 4. Essential role for DNA-PKcs in DNA double strand break repair and apoptosis in ATM deficient lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA-PK as an Emerging Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of 2-Morpholino-4H-pyran-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-morpholino-4H-pyran-4-one represent a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. Emerging evidence indicates that their primary mechanism of action involves the modulation of critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the activity of these derivatives, with a focus on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade. This document synthesizes available preclinical data, details key experimental methodologies for their evaluation, and presents quantitative data to support their potential as targeted therapeutic agents.

Core Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling network that is frequently dysregulated in various human cancers, leading to uncontrolled cell growth and resistance to apoptosis.[1][2] The morpholine moiety is a key pharmacophore present in numerous inhibitors of this pathway, contributing to their binding affinity and inhibitory activity.[1][3] Derivatives of 2-morpholino-4H-pyran-4-one are understood to exert their anticancer effects by targeting key kinases within this cascade.

Stimulation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) activates PI3K, which then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase Akt.[4] Activated Akt, in turn, phosphorylates a multitude of substrates, including mTOR, which promotes protein synthesis and cell growth, and inhibits pro-apoptotic proteins like BAD and the FOXO transcription factors.[2] By inhibiting key components of this pathway, 2-morpholino-4H-pyran-4-one derivatives can effectively halt these pro-survival signals, leading to cell cycle arrest and apoptosis.

Induction of Apoptosis

A primary consequence of inhibiting the PI3K/Akt/mTOR pathway is the induction of apoptosis, or programmed cell death. By suppressing the pro-survival signals mediated by Akt, 2-morpholino-4H-pyran-4-one derivatives can shift the cellular balance towards apoptosis. This is often characterized by the activation of caspases, a family of proteases that execute the apoptotic program. Some 4H-pyran derivatives have been shown to induce apoptosis through the activation of caspase-3.[5] The induction of apoptosis is a key indicator of the anticancer efficacy of these compounds.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of 2-morpholino derivatives have been evaluated against various cancer cell lines using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. While specific data for 2-morpholino-4H-pyran-4-one derivatives is limited in the public domain, data from structurally related 2-morpholino-4-anilinoquinoline derivatives provide valuable insights into their potential anticancer activity.[6][7]

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 3c | HepG2 (Liver Carcinoma) | 11.42 | [6][7] |

| 3d | HepG2 (Liver Carcinoma) | 8.50 | [6][7] |

| 3e | HepG2 (Liver Carcinoma) | 12.76 | [6][7] |

| NU7163 (2-(2-methylmorpholin-4-yl)benzo[h]chromen-4-one) | DNA-PK Inhibition | 0.19 | [8] |

| 15e (thieno[3,2-d]pyrimidine derivative) | PI3K p110alpha Inhibition | 0.002 | [9] |

| 15e | A375 (Melanoma) | 0.58 | [9] |

Experimental Protocols

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation.[10][11] It is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[11]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight.[12]

-

Compound Treatment: Treat the cells with serial dilutions of the 2-morpholino-4H-pyran-4-one derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[11]

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[11]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570-590 nm.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells.[14] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that stains the DNA of cells with a compromised membrane, thus identifying late apoptotic and necrotic cells.[14]

Protocol:

-

Cell Treatment: Treat cells with the 2-morpholino-4H-pyran-4-one derivatives for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry.[14] Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Western Blotting for PI3K/Akt Pathway Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins, including the phosphorylated (activated) forms of kinases in the PI3K/Akt pathway.[15][16]

Protocol:

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.[15]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]

-

Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.[15]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, mTOR, and other relevant pathway proteins.[16]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[16]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[15]

-

Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

The available evidence strongly suggests that 2-morpholino-4H-pyran-4-one derivatives and related compounds exert their anticancer effects primarily through the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis. The morpholine ring is a critical structural feature for this activity. While quantitative data for the specific 2-morpholino-4H-pyran-4-one scaffold is still emerging, the data from analogous structures are promising.

Future research should focus on synthesizing a broader library of 2-morpholino-4H-pyran-4-one derivatives and conducting comprehensive in vitro and in vivo studies to establish detailed structure-activity relationships. Further elucidation of their off-target effects and pharmacokinetic profiles will be crucial for their advancement as potential clinical candidates in cancer therapy. The experimental protocols detailed in this guide provide a robust framework for such future investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, … [ouci.dntb.gov.ua]

- 6. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Selective benzopyranone and pyrimido[2,1-a]isoquinolin-4-one inhibitors of DNA-dependent protein kinase: synthesis, structure-activity studies, and radiosensitization of a human tumor cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. benchchem.com [benchchem.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of 2,6-Disubstituted Pyran-4-one Derivatives as Potent DNA-PK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and evaluation of 2,6-disubstituted pyran-4-ones as a promising class of inhibitors targeting the DNA-dependent protein kinase (DNA-PK). DNA-PK is a critical component of the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells. Inhibition of DNA-PK represents a key therapeutic strategy, particularly for enhancing the efficacy of radiotherapy and certain chemotherapies in oncology.

This document details the core structure-activity relationships, quantitative inhibitory data, and the experimental protocols utilized in the synthesis and biological characterization of these compounds.

The Role of DNA-PK in the NHEJ Signaling Pathway

DNA-PK is a serine/threonine protein kinase complex composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer. The NHEJ pathway is initiated when the Ku70/80 heterodimer recognizes and binds to the ends of a DNA double-strand break. This binding event recruits DNA-PKcs, leading to the activation of its kinase domain. Activated DNA-PKcs then phosphorylates a variety of downstream targets, including itself, to facilitate the processing and ligation of the broken DNA ends, ultimately restoring genomic integrity.[1] Given its central role, inhibiting the kinase activity of DNA-PK can prevent the repair of DNA damage induced by cancer therapies, leading to tumor cell death.

References

The Biological Activity of Morpholino-Substituted Pyranones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyranones, six-membered heterocyclic compounds containing an oxygen atom and a ketone group, represent a privileged scaffold in medicinal chemistry due to their diverse biological activities. The incorporation of a morpholino substituent onto the pyranone core has emerged as a particularly fruitful strategy in the design of potent and selective inhibitors of key cellular signaling pathways implicated in cancer and other diseases. The morpholine moiety, with its favorable physicochemical properties, can enhance aqueous solubility, metabolic stability, and target engagement. This technical guide provides an in-depth overview of the biological activity of morpholino-substituted pyranones, with a focus on their role as inhibitors of the Phosphoinositide 3-Kinase (PI3K) pathway and other related kinases. We will delve into their mechanism of action, summarize key quantitative data, provide detailed experimental protocols for their evaluation, and visualize the relevant signaling pathways.

Synthesis and Chemical Properties

The synthesis of morpholino-substituted pyranones can be achieved through various synthetic routes. A common strategy involves the reaction of a suitable pyranone precursor bearing a leaving group, such as a halogen, with morpholine. For instance, 2-(morpholin-4-yl)-4H-pyran-4-one derivatives can be synthesized from 2-methyl-4-pyrones via an enamination reaction with N,N-dimethylformamide dimethyl acetal (DMF-DMA), followed by substitution with morpholine. The specific synthetic pathway can be adapted to introduce various substituents on the pyranone ring, allowing for the exploration of structure-activity relationships (SAR).

Biological Activities and Mechanism of Action

Morpholino-substituted pyranones have demonstrated significant inhibitory activity against several key protein kinases, primarily within the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

PI3K Inhibition

A primary and well-documented biological activity of morpholino-substituted pyranones is the inhibition of PI3K. The morpholine moiety often acts as a crucial hinge-binding group, occupying the ATP-binding pocket of the kinase. By competitively inhibiting ATP binding, these compounds prevent the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical step in the activation of the PI3K pathway. Several studies have reported potent inhibitory activity of morpholino-substituted pyranone analogs against various PI3K isoforms, with some exhibiting selectivity for specific isoforms like p110α.[1]

mTOR Inhibition

The mechanistic target of rapamycin (mTOR) is another key serine/threonine kinase in the PI3K pathway. Some morpholino-substituted heterocyclic compounds have been shown to be potent and selective ATP-competitive inhibitors of mTOR. The morpholine group in these inhibitors also plays a critical role in binding to the hinge region of the mTOR kinase domain.

DNA-PK Inhibition

The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks. Inhibition of DNA-PK can sensitize cancer cells to DNA-damaging agents like radiotherapy. Certain chromen-4-one (a type of pyranone) derivatives with a 2-morpholino substitution have been identified as potent and selective inhibitors of DNA-PK.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of representative morpholino-substituted compounds against their target kinases and their anti-proliferative effects on various cancer cell lines.

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 15e (thieno[3,2-d]pyrimidine derivative) | PI3K p110α | 2.0 | [1] |

| 26 (indazole substituted morpholino-triazine) | PI3Kα | 60 |

| Compound ID | Cell Line | Assay | IC50 (µM) | Reference |

| 15e (thieno[3,2-d]pyrimidine derivative) | A375 (melanoma) | Proliferation | 0.58 | [1] |

| 26 (indazole substituted morpholino-triazine) | A2780 (ovarian) | Proliferation (EC50) | 0.5 |

Detailed Experimental Protocols

In Vitro PI3Kα Kinase Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent kinase assay to measure the activity of PI3Kα and the inhibitory potential of morpholino-substituted pyranones.

Materials:

-

Recombinant human PI3Kα (p110α/p85α)

-

PI3K Lipid Substrate (e.g., PIP2)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (morpholino-substituted pyranones) dissolved in DMSO

-

384-well low volume plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare Reagents:

-

Prepare PI3K Reaction Buffer: 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA.

-

Prepare a mixture of PI3K Reaction Buffer and Lipid Substrate.

-

Dilute the PI3Kα enzyme into the prepared buffer/lipid mixture.

-

Prepare a 250µM ATP solution in water.

-

-

Assay Setup:

-

Add 0.5 µl of the test compound (or vehicle control - DMSO) to the wells of a 384-well plate.

-

Add 4 µl of the enzyme/lipid mixture to each well.

-

Initiate the reaction by adding 0.5 µl of 250µM ATP to each well.

-

-

Kinase Reaction:

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 5 µl of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µl of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of morpholino-substituted pyranones on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., A375, HepG2)

-

Complete cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution to each well.

-

Incubate at 37°C for 2-4 hours, or until a purple precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

-

Western Blot Analysis of Akt Phosphorylation

This protocol is used to determine if morpholino-substituted pyranones inhibit the PI3K pathway by assessing the phosphorylation status of its downstream effector, Akt.

Materials:

-

Cancer cell line of interest

-

Test compounds dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Treat cells with the test compound at various concentrations for a specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with antibodies for total Akt and the loading control for normalization.

-

Quantify the band intensities using densitometry software.

-

Determine the ratio of phosphorylated Akt to total Akt to assess the inhibitory effect of the compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the PI3K/Akt/mTOR signaling pathway and a general experimental workflow for evaluating morpholino-substituted pyranones.

References

Navigating the Solubility Landscape of 2-Chloro-6-morpholino-4H-pyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-6-morpholino-4H-pyran-4-one, a heterocyclic organic compound with potential applications in pharmaceutical development. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on presenting the existing qualitative information, outlining detailed experimental protocols for solubility determination, and contextualizing the compound's relevance through a related biological pathway.

Core Concepts: Understanding Solubility

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, thereby impacting its therapeutic efficacy. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug development, understanding the solubility of a lead compound in various organic solvents is paramount for formulation, purification, and various analytical procedures.

Solubility Profile of this compound

Currently, specific quantitative solubility data for this compound is not extensively reported in peer-reviewed journals. However, qualitative assessments provide valuable insights into its behavior in different solvent systems. The presence of the morpholine moiety is suggested to enhance its solubility in polar solvents[1].

Table 1: Qualitative Solubility of this compound

| Organic Solvent | Solubility Description |

| Acetonitrile | Slightly Soluble |

| Chloroform | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble |

Note: "Slightly Soluble" indicates that a small amount of the compound will dissolve in the solvent.

Experimental Protocol for Solubility Determination

The following is a generalized, robust methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the common "shake-flask" method, a widely accepted technique for solubility measurement.

Objective:

To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, methanol, acetone, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Micropipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and appropriate glassware

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of dilutions to create a set of calibration standards with decreasing concentrations.

-

Analyze these standards using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve of signal response versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure a saturated solution is formed.

-

Record the exact weight of the compound added.

-

Add a known volume of the selected organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the maximum amount of solute has dissolved. The solution should have visible solid remaining to confirm saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a micropipette.

-

Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the previously established calibration curve.

-

Analyze the diluted sample using the same analytical method as for the calibration standards.

-

-

Calculation:

-

Using the signal response from the analysis and the equation of the calibration curve, determine the concentration of the diluted sample.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result can be expressed in units such as mg/mL, g/L, or mol/L.

-

Visualizing Experimental and Biological Contexts

To provide a clearer understanding of the experimental workflow and a potential biological context for compounds of this class, the following diagrams have been generated using Graphviz.

Caption: Workflow for Experimental Solubility Determination.

While no specific signaling pathway has been definitively elucidated for this compound, related pyran-4-one derivatives have been shown to inhibit the Pseudomonas Quinolone Signal (PQS) pathway in Pseudomonas aeruginosa. This pathway is a quorum-sensing system that regulates virulence factor production and biofilm formation. The following diagram illustrates a simplified overview of the PQS signaling pathway, a potential target for this class of compounds.

Caption: Simplified PQS Signaling Pathway in P. aeruginosa.

Conclusion

This technical guide consolidates the currently available solubility information for this compound and provides a detailed, actionable protocol for its quantitative determination. The inclusion of a relevant biological pathway highlights the potential therapeutic avenues for this class of compounds. For researchers and drug development professionals, a thorough understanding and experimental determination of solubility are indispensable early steps in the journey of transforming a promising molecule into a viable therapeutic agent. Further research is warranted to establish precise quantitative solubility data in a range of pharmaceutically relevant solvents.

References

The Emerging Potential of 2-Morpholino-4H-pyran-4-one Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-pyran-4-one scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The incorporation of a morpholine moiety, another key pharmacophore, is a common strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. This technical guide explores the promising, yet underexplored, class of 2-morpholino-4H-pyran-4-one derivatives. Due to the limited direct research on this specific scaffold, this review draws parallels from the extensively studied bioisostere, 2-morpholino-chromen-4-one (a benzannulated analog), and other morpholine-containing heterocyclic compounds, particularly those targeting the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This guide provides a comprehensive overview of the proposed synthesis, potential biological activities, and detailed experimental protocols relevant to the investigation of this novel class of compounds.

Introduction: A Novel Scaffold with Therapeutic Promise

The confluence of the 4H-pyran-4-one core and the morpholine ring in the 2-morpholino-4H-pyran-4-one scaffold presents a compelling opportunity for the development of new therapeutic agents. The morpholine ring is a key feature in several approved drugs, where it often imparts improved water solubility and metabolic stability. In the context of kinase inhibitors, the morpholine oxygen can act as a crucial hydrogen bond acceptor. The 4H-pyran-4-one system is a versatile template known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

This guide will focus on the potential of 2-morpholino-4H-pyran-4-one derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer. [1][2]The well-documented role of morpholine-containing compounds as potent PI3K inhibitors provides a strong rationale for investigating this novel scaffold.

Synthetic Strategies

While specific literature on the synthesis of 2-morpholino-4H-pyran-4-one is scarce, established methods for the synthesis of related 2-amino-4H-pyrans and 2-morpholino-chromen-4-ones provide a clear roadmap. A plausible and efficient approach is a one-pot, multi-component reaction.

A proposed synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for 2-morpholino-4H-pyran-4-one derivatives.

Experimental Protocol: A General Synthetic Procedure

The following is a generalized protocol based on the synthesis of analogous 2-amino-4H-pyran and chromene derivatives:

-

Synthesis of the 2-Amino-4H-pyran Intermediate:

-

To a solution of an appropriate aldehyde (1 mmol), malononitrile (1 mmol), and an active methylene compound (e.g., ethyl acetoacetate, 1 mmol) in ethanol (20 mL), add a catalytic amount of a base such as piperidine or triethylamine (0.1 mmol).

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the 2-amino-4H-pyran derivative.

-

-

Conversion to 2-Chloro-4H-pyran-4-one:

-

The 2-amino-4H-pyran derivative can be converted to a 2-chloro intermediate. A common method involves diazotization followed by a Sandmeyer-type reaction, although direct chlorination methods might be explored. Alternatively, a different synthetic route starting from a precursor that can be readily converted to the 2-chloro derivative might be employed.

-

-

Synthesis of 2-Morpholino-4H-pyran-4-one:

-

To a solution of the 2-chloro-4H-pyran-4-one intermediate (1 mmol) in a suitable solvent such as acetonitrile or DMF, add morpholine (1.2 mmol) and a base like potassium carbonate (2 mmol).

-

Heat the reaction mixture at 80-100 °C for 6-12 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into ice-water. The precipitated solid is collected by filtration, washed with water, and purified by recrystallization or column chromatography to afford the final 2-morpholino-4H-pyran-4-one derivative.

-

Biological Activity and Therapeutic Potential

The primary hypothesized biological target for 2-morpholino-4H-pyran-4-one derivatives is the PI3K enzyme family, which are key components of a signaling pathway crucial for cell survival and proliferation.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes. [1]Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development. [2]

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Quantitative Data from Analogous Compounds

The following table summarizes the in vitro anticancer activity of several morpholino-containing heterocyclic compounds, highlighting their potential as potent therapeutic agents. The data is presented to provide a benchmark for the expected activity of novel 2-morpholino-4H-pyran-4-one derivatives.

| Compound ID | Scaffold | Cell Line | Assay Type | IC50 (µM) | Reference |

| 3c | 2-Morpholino-4-anilinoquinoline | HepG2 | Cytotoxicity | 11.42 | |

| 3d | 2-Morpholino-4-anilinoquinoline | HepG2 | Cytotoxicity | 8.50 | |

| 3e | 2-Morpholino-4-anilinoquinoline | HepG2 | Cytotoxicity | 12.76 | |

| 15e | 4-Morpholino-thieno[3,2-d]pyrimidine | A375 | Proliferation | 0.58 | [3] |

IC50: The half maximal inhibitory concentration.

The thieno[3,2-d]pyrimidine derivative 15e also showed potent inhibitory activity against the PI3K p110α isoform with an IC50 value of 2.0 nM. [3]

Key Experimental Protocols for Biological Evaluation

A thorough evaluation of novel 2-morpholino-4H-pyran-4-one derivatives requires a panel of in vitro assays to determine their anticancer activity and mechanism of action.

In Vitro Cytotoxicity/Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

PI3K Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific PI3K isoform.

Protocol:

-

Reaction Setup: In a 96-well plate, add the PI3K enzyme (e.g., p110α), the test compound at various concentrations, and the lipid substrate (e.g., PIP2).

-

Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and detect the amount of product (PIP3) formed. This is often done using a competitive ELISA-based method where a labeled PIP3 competes with the reaction product for binding to a PIP3-binding protein.

-

Signal Measurement: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition relative to the control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the progression of the cell cycle.

Protocol:

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 or 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the effect of a compound on cell motility.

Protocol:

-

Monolayer Formation: Grow cells to a confluent monolayer in a 6-well plate.

-

Creating the "Wound": Create a scratch in the monolayer using a sterile pipette tip.

-

Compound Treatment: Wash the cells to remove debris and add fresh medium containing the test compound at a non-toxic concentration.

-

Imaging: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

-

Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Conclusion and Future Directions

The 2-morpholino-4H-pyran-4-one scaffold represents a promising yet underexplored area in medicinal chemistry. Based on the well-established biological activities of the morpholine and 4H-pyran-4-one moieties, and the extensive research on analogous heterocyclic systems, it is hypothesized that derivatives of this novel scaffold could act as potent anticancer agents, particularly through the inhibition of the PI3K/Akt/mTOR signaling pathway.

Future research should focus on the development of efficient and versatile synthetic routes to access a library of 2-morpholino-4H-pyran-4-one derivatives with diverse substitutions. Subsequent comprehensive biological evaluation, following the protocols outlined in this guide, will be crucial to validate their therapeutic potential and elucidate their mechanism of action. Structure-activity relationship (SAR) studies will then guide the optimization of lead compounds with improved potency, selectivity, and drug-like properties, paving the way for a new class of potential clinical candidates.

References

Potential Therapeutic Targets of 2-Chloro-6-morpholino-4H-pyran-4-one: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct biological or therapeutic data for 2-Chloro-6-morpholino-4H-pyran-4-one is currently available in the public domain. This document provides an in-depth analysis of a closely related chemical scaffold, 2-morpholino-4H-chromen-4-one , to infer potential therapeutic targets and mechanisms of action. The chromen-4-one core is a benzannulated analog of the pyran-4-one core structure. All data and pathways described herein pertain to this surrogate scaffold.

Executive Summary

This technical guide explores the potential therapeutic targets of the this compound scaffold by examining the well-documented activities of its structural analog, the 2-morpholino-4H-chromen-4-one class of compounds. Extensive research has identified this class as potent and selective inhibitors of the DNA-dependent protein kinase (DNA-PK) , a key enzyme in the Non-Homologous End Joining (NHEJ) pathway for DNA double-strand break repair. Inhibition of DNA-PK has significant therapeutic potential in oncology, primarily through the sensitization of cancer cells to radiotherapy and DNA-damaging chemotherapeutic agents. This guide provides a comprehensive overview of the primary target, associated signaling pathways, quantitative inhibitory data, and detailed experimental protocols for assessing compound activity.

The Surrogate Scaffold: 2-Morpholino-4H-chromen-4-one

Due to the absence of specific biological data for this compound, this guide focuses on the 2-morpholino-4H-chromen-4-one scaffold. This structural class has been the subject of numerous medicinal chemistry campaigns, leading to the development of highly potent and selective kinase inhibitors. The morpholine moiety at the 2-position of the chromen-4-one core has been shown to be crucial for activity against the target kinase.

Primary Therapeutic Target: DNA-Dependent Protein Kinase (DNA-PK)

The primary and most well-validated therapeutic target for the 2-morpholino-4H-chromen-4-one scaffold is the DNA-dependent protein kinase (DNA-PK) . DNA-PK is a serine/threonine protein kinase composed of a large catalytic subunit (DNA-PKcs) and the Ku70/80 heterodimer. It is a central component of the Non-Homologous End Joining (NHEJ) pathway, the main mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1]

Role in Signaling Pathways

DNA-PK belongs to the phosphatidylinositol 3-kinase-related kinase (PIKK) family, which also includes ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[2] This family plays a critical role in the DNA Damage Response (DDR). While interconnected with the broader PI3K/Akt/mTOR signaling pathway which regulates cell cycle, growth, and proliferation, the primary therapeutic relevance of inhibiting DNA-PK lies in the disruption of the NHEJ pathway for DNA repair.[3][4][5][6]

When DNA double-strand breaks occur, the Ku70/80 heterodimer rapidly binds to the broken DNA ends and recruits the DNA-PKcs. This recruitment activates the kinase function of DNA-PKcs, which then phosphorylates a variety of downstream targets, including itself, to facilitate the processing and ligation of the broken ends, ultimately repairing the DNA damage.[7][8]

By inhibiting the kinase activity of DNA-PK, 2-morpholino-4H-chromen-4-one analogs prevent the completion of the NHEJ pathway. This leads to the accumulation of unrepaired DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis. This mechanism is particularly effective in cancer therapy, as it can potentiate the cytotoxic effects of ionizing radiation and chemotherapeutic agents that induce DNA DSBs.[9][10]

Quantitative Data: Inhibitory Activity

Several compounds based on the 2-morpholino-4H-chromen-4-one scaffold have been synthesized and evaluated for their inhibitory activity against DNA-PK and other kinases. The most notable examples are NU7026 and NU7441. Their inhibitory concentrations (IC50) are summarized below.

| Compound Name | Primary Target | IC50 (DNA-PK) | Selectivity Profile (IC50) | Reference(s) |

| NU7026 | DNA-PK | 0.23 µM | PI3K: 13 µMATM: >100 µMATR: >100 µM | [11][12][13][14] |

| NU7441 | DNA-PK | 14 nM | PI3K: 5 µMmTOR: 1.7 µM | [15][16][17][18][19] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 2-morpholino-4H-chromen-4-one derivatives.

In Vitro DNA-PK Kinase Assay

This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[20]

Objective: To determine the in vitro inhibitory activity of a test compound against purified DNA-PK.

Materials:

-

Purified human DNA-PK enzyme system (catalytic subunit and Ku70/80)[21]

-

DNA-PK peptide substrate[21]

-

DNA-PK Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[20]

-

ATP solution

-

Test compound (e.g., NU7441) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well plates

-

Luminometer

Procedure:

-

Prepare the kinase reaction mixture in a 96-well plate by adding the following components:

-

DNA-PK Kinase Buffer

-

Purified DNA-PK enzyme (e.g., 10-50 units)

-

DNA-PK peptide substrate (e.g., 0.2µg/µl)

-

Test compound at various concentrations (final DMSO concentration should be ≤1%). Include a DMSO-only control.

-

-

Initiate the reaction by adding ATP to a final concentration of 150 µM. The total reaction volume is typically 25 µl.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the kinase reaction and measure the generated ADP by following the ADP-Glo™ Kinase Assay kit instructions:

-

Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

-

-

Record the luminescence using a plate-reading luminometer.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the DNA-PK activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Radiosensitization Assay (Clonogenic Survival Assay)

This protocol assesses the ability of a compound to enhance the cell-killing effects of ionizing radiation.[22][23][24]

Objective: To determine if a DNA-PK inhibitor can sensitize cancer cells to radiation.

Materials:

-

Human cancer cell line (e.g., NSCLC A549 or H1299 cells)[24]

-

Complete cell culture medium

-

Test compound (e.g., NU7441) dissolved in DMSO

-

Ionizing radiation source (e.g., X-ray or gamma-ray irradiator)

-

6-well or 60mm cell culture dishes

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed the cancer cells into 6-well dishes at a low density (e.g., 400 cells for non-irradiated and 10,000 cells for irradiated groups) and allow them to attach for 6 hours.[22]

-

Treat the cells with the test compound at a non-toxic concentration (e.g., 0.3 µM NU7441) or with DMSO as a vehicle control.[24]

-

One hour after compound addition, irradiate the cells with a defined dose of radiation (e.g., 2, 4, or 6 Gy). Include a non-irradiated control group for each treatment condition.

-

After 24 hours of compound treatment, remove the medium, wash the cells with PBS, and add fresh complete medium.[22]

-

Incubate the cells for 7-14 days, allowing colonies to form.

-

When colonies are visible (typically >50 cells), remove the medium, wash with PBS, and fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the dishes with water and allow them to air dry.

-

Count the number of colonies in each dish.

-

Calculate the Surviving Fraction (SF) for each treatment group: SF = (number of colonies formed after treatment) / (number of cells seeded x plating efficiency). The plating efficiency is determined from the non-irradiated, vehicle-treated control group.

-

A reduction in the surviving fraction in the compound + radiation group compared to the radiation-only group indicates radiosensitization.

Conclusion

While direct biological data for this compound is not available, the extensive research on the analogous 2-morpholino-4H-chromen-4-one scaffold provides a strong foundation for predicting its therapeutic potential. The primary target is likely to be DNA-dependent protein kinase (DNA-PK), a critical enzyme in the Non-Homologous End Joining DNA repair pathway. Inhibition of this target has been shown to sensitize cancer cells to radiation and certain chemotherapies, representing a promising strategy in oncology. The data and protocols presented in this guide offer a comprehensive framework for the investigation and development of compounds based on the 2-morpholino-4H-pyran-4-one core structure as potential DNA-PK inhibitors. Further experimental validation on the specific compound is required to confirm these inferred properties.

References

- 1. Non-homologous end joining - Wikipedia [en.wikipedia.org]

- 2. Development and Evolution of DNA-Dependent Protein Kinase Inhibitors toward Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. proteopedia.org [proteopedia.org]

- 7. Repair of DNA Double-Strand Breaks by the Non-homologous End Joining Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Repair of Double-Strand Breaks by End Joining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. NU7441 Enhances the Radiosensitivity of Liver Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. selleckchem.com [selleckchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. NU 7026 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]

- 14. apexbt.com [apexbt.com]

- 15. DNA-PK inhibitor NU7441 Small Molecule (Tool Compound) | Small Molecules (Tool Compounds) - Ximbio [ximbio.com]

- 16. NU 7441 | DNA-Dependent Protein Kinase | Tocris Bioscience [tocris.com]

- 17. DNA-PKcs chemical inhibition versus genetic mutation: Impact on the junctional repair steps of V(D)J recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. stemcell.com [stemcell.com]

- 20. promega.com [promega.com]

- 21. DNA-PK Kinase Enzyme System [promega.com.cn]

- 22. DNA‑PKcs phosphorylation specific inhibitor, NU7441, enhances the radiosensitivity of clinically relevant radioresistant oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. NSCLC cells demonstrate differential mode of cell death in response to the combined treatment of radiation and a DNA-PKcs inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Nontoxic concentration of DNA-PK inhibitor NU7441 radio-sensitizes lung tumor cells with little effect on double strand break repair - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Chloro-6-morpholino-4H-pyran-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Chloro-6-morpholino-4H-pyran-4-one. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles and data from analogous structures. Furthermore, detailed, standardized experimental protocols for acquiring such spectroscopic data are provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

-

Chemical Name: this compound

-

CAS Number: 119671-47-5

-

Molecular Formula: C₉H₁₀ClNO₃

-

Molecular Weight: 215.64 g/mol

-

Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

Predicted ¹H NMR Data

-

Solvent: CDCl₃

-

Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 5.4 - 5.6 | d | 1H | H-3 |

| ~ 6.0 - 6.2 | d | 1H | H-5 |

| ~ 3.7 - 3.9 | t | 4H | Morpholine (-CH₂-O-) |

| ~ 3.5 - 3.7 | t | 4H | Morpholine (-CH₂-N-) |

Note on Predictions: The protons on the pyranone ring (H-3 and H-5) are expected to be in the downfield region due to the electron-withdrawing effects of the carbonyl group, the oxygen atom, and the chlorine atom. The morpholine protons will appear as two distinct triplets, corresponding to the protons adjacent to the oxygen and nitrogen atoms.

Predicted ¹³C NMR Data

-

Solvent: CDCl₃

-

Frequency: 100 MHz

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 175 - 180 | C | C-4 (C=O) |

| ~ 160 - 165 | C | C-2 |

| ~ 155 - 160 | C | C-6 |

| ~ 110 - 115 | CH | C-5 |

| ~ 95 - 100 | CH | C-3 |

| ~ 66 - 68 | CH₂ | Morpholine (-CH₂-O-) |

| ~ 44 - 46 | CH₂ | Morpholine (-CH₂-N-) |

Note on Predictions: The carbonyl carbon (C-4) is predicted to have the highest chemical shift. The carbons C-2 and C-6, being attached to electronegative atoms (chlorine and nitrogen/oxygen), will also be significantly downfield. The chemical shifts of the morpholine carbons are predicted based on typical values for this moiety. A literature reference suggests experimental data was recorded on a Jeol GX-400 instrument in CDCl₃ with TMS as the standard[1].

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 1640 - 1660 | Strong | C=O stretch (pyranone) |

| ~ 1580 - 1620 | Medium-Strong | C=C stretch |

| ~ 1200 - 1300 | Strong | C-O-C stretch (ether) |

| ~ 1100 - 1120 | Strong | C-N stretch |

| ~ 700 - 800 | Medium-Strong | C-Cl stretch |

Note on Predictions: The most characteristic peak is expected to be the strong carbonyl absorption. The spectrum will also feature prominent peaks corresponding to the double bonds within the pyranone ring and the C-O and C-N bonds of the morpholine substituent.

Predicted Mass Spectrometry (MS) Data

-

Ionization Mode: Electron Ionization (EI)

| m/z | Predicted Identity |

| 215/217 | [M]⁺ (Molecular ion peak with isotopic pattern for Cl) |

| 180 | [M - Cl]⁺ |

| 158 | [M - C₂H₄NO]⁺ |

| 130 | [M - C₄H₈NO]⁺ |

| 86 | [C₄H₈NO]⁺ (Morpholine fragment) |

Note on Predictions: The mass spectrum is expected to show a molecular ion peak with a characteristic 3:1 isotopic pattern for the presence of a chlorine atom. Common fragmentation pathways would involve the loss of the chlorine atom, and fragmentation of the morpholine ring.

Experimental Protocols